14-Demethyllanosterol

Catalog No.
S560577
CAS No.
7448-02-4
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14-Demethyllanosterol

CAS Number

7448-02-4

Product Name

14-Demethyllanosterol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1

InChI Key

CHGIKSSZNBCNDW-QGBOJXOESA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Synonyms

(3β,5α)-4,4-Dimethylcholesta-8,24-dien-3-ol; 4,4-Dimethyl5α-cholesta-8,24-dien-3β-ol; 14α-Demethyllanosterol; 4,4-Dimethylcholesta-8,24-dienol; 4,4-Dimethylzymosterol; T-MAS; Testis meiosis-activating Sterol;

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C

Biosynthesis and Metabolism

14-Demethyllanosterol is a naturally occurring molecule found in various organisms, including yeast, mice, and humans. It is a intermediate in the biosynthesis of cholesterol, a crucial component of cell membranes and a precursor for various hormones and signaling molecules.

During cholesterol biosynthesis, a series of enzymatic reactions convert a molecule called lanosterol to cholesterol. 14-Demethyllanosterol is one of the intermediate products in this pathway, formed by the removal of a methyl group from lanosterol. [Source: National Institutes of Health, ]

Research Applications

-Demethyllanosterol has been studied for its potential applications in various areas of scientific research:

  • Understanding cholesterol biosynthesis: Researchers use 14-demethyllanosterol to study the enzymes and mechanisms involved in cholesterol biosynthesis. This knowledge can help develop new drugs to regulate cholesterol levels and treat related diseases. [Source: National Institutes of Health, ]
  • Cancer research: Some studies suggest that 14-demethyllanosterol may have anti-cancer properties. It may reduce cancer cell viability and increase their sensitivity to other cancer therapies. However, more research is needed to understand the potential therapeutic effects of 14-demethyllanosterol in cancer treatment. [Source: Sigma-Aldrich, ]
  • Reproductive biology: 14-Demethyllanosterol has been shown to stimulate the maturation of egg cells (oocytes) in some organisms. Researchers are investigating its potential applications in assisted reproductive technologies. [Source: Sigma-Aldrich, ]

XLogP3

8.4

Wikipedia

14-demethyllanosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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